IMPDH2 Inhibitory Potency: Sub-10 Nanomolar IC50 Distinguishes the 2-Phenyl Compound from the Majority of 2-Substituted Quinolone Analogs
In a head-to-head enzymatic assay against recombinant human IMPDH type II, the target 2-phenyl compound exhibited an IC50 of 8 nM [1]. This potency substantially exceeds that of five structurally characterized 2-substituted analogs evaluated under identical conditions: the 2-methyl analog (IC50 = 110 nM, 13.8-fold less active), the 2-benzyl analog (IC50 = 180 nM, 22.5-fold less active), the 2-dimethylamino analog (IC50 = 200 nM, 25-fold less active), the 2-methylamino analog (IC50 = 220 nM, 27.5-fold less active), and the 2-tert-butyl analog (IC50 ≈ 10,000 nM, >1,000-fold less active) [1]. The only comparator achieving comparable potency is the 2-thiophen-3-yl analog (IC50 = 9 nM), which differs in heterocyclic character and physicochemical profile [1].
| Evidence Dimension | IMPDH2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | 2-methyl analog: 110 nM; 2-benzyl: 180 nM; 2-dimethylamino: 200 nM; 2-methylamino: 220 nM; 2-tert-butyl: ~10,000 nM; 2-thiophen-3-yl: 9 nM |
| Quantified Difference | 13.8-fold to >1,000-fold improvement over non-thiophene analogs; equipotent with 2-thiophen-3-yl analog |
| Conditions | Recombinant human IMPDH type II enzymatic assay; substrate: IMP + NAD |
Why This Matters
The >13-fold potency advantage over all non-thiophene 2-substituted analogs ensures that even modest structural impurities or incorrect analog procurement would drastically reduce target engagement in IMPDH2-dependent assays.
- [1] BRENDA Enzyme Database. Literature reference 667938: listing IC50 values for multiple 2-substituted quinolone analogs against human IMPDH II. Original publication: Watterson, S.H. et al. Bioorg. Med. Chem. Lett. 2003, 13, 543–546. View Source
